molecular formula C24H22BrN3O B3879380 1-BENZYL-2-(4-BROMOPHENYL)-3-[(E)-(1-PHENYLETHYLIDENE)AMINO]IMIDAZOLIDIN-4-ONE

1-BENZYL-2-(4-BROMOPHENYL)-3-[(E)-(1-PHENYLETHYLIDENE)AMINO]IMIDAZOLIDIN-4-ONE

Cat. No.: B3879380
M. Wt: 448.4 g/mol
InChI Key: MNOLWTJPNGKKBZ-NLRVBDNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-BENZYL-2-(4-BROMOPHENYL)-3-[(E)-(1-PHENYLETHYLIDENE)AMINO]IMIDAZOLIDIN-4-ONE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 1-BENZYL-2-(4-BROMOPHENYL)-3-[(E)-(1-PHENYLETHYLIDENE)AMINO]IMIDAZOLIDIN-4-ONE involves multiple steps, including the formation of the imidazolidinone ring and the introduction of the benzyl and bromophenyl groups. The synthetic route typically involves the following steps:

    Formation of the imidazolidinone ring: This can be achieved through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the benzyl group: This step involves the alkylation of the imidazolidinone ring with benzyl halides in the presence of a base.

    Introduction of the bromophenyl group: This can be done through a substitution reaction using bromobenzene derivatives.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-BENZYL-2-(4-BROMOPHENYL)-3-[(E)-(1-PHENYLETHYLIDENE)AMINO]IMIDAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-BENZYL-2-(4-BROMOPHENYL)-3-[(E)-(1-PHENYLETHYLIDENE)AMINO]IMIDAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-BENZYL-2-(4-BROMOPHENYL)-3-[(E)-(1-PHENYLETHYLIDENE)AMINO]IMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

1-BENZYL-2-(4-BROMOPHENYL)-3-[(E)-(1-PHENYLETHYLIDENE)AMINO]IMIDAZOLIDIN-4-ONE can be compared with similar compounds such as:

    1-(4-Bromophenyl)imidazolidin-2-one: This compound shares the imidazolidinone ring and bromophenyl group but lacks the benzyl and phenylethylidene groups.

    1-{2-[(4-Bromophenyl)amino]ethyl}imidazolidin-2-one: This compound has a similar structure but with different substituents on the imidazolidinone ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-benzyl-2-(4-bromophenyl)-3-[(E)-1-phenylethylideneamino]imidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22BrN3O/c1-18(20-10-6-3-7-11-20)26-28-23(29)17-27(16-19-8-4-2-5-9-19)24(28)21-12-14-22(25)15-13-21/h2-15,24H,16-17H2,1H3/b26-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOLWTJPNGKKBZ-NLRVBDNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN1C(N(CC1=O)CC2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\N1C(N(CC1=O)CC2=CC=CC=C2)C3=CC=C(C=C3)Br)/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-BENZYL-2-(4-BROMOPHENYL)-3-[(E)-(1-PHENYLETHYLIDENE)AMINO]IMIDAZOLIDIN-4-ONE
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1-BENZYL-2-(4-BROMOPHENYL)-3-[(E)-(1-PHENYLETHYLIDENE)AMINO]IMIDAZOLIDIN-4-ONE
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1-BENZYL-2-(4-BROMOPHENYL)-3-[(E)-(1-PHENYLETHYLIDENE)AMINO]IMIDAZOLIDIN-4-ONE
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1-BENZYL-2-(4-BROMOPHENYL)-3-[(E)-(1-PHENYLETHYLIDENE)AMINO]IMIDAZOLIDIN-4-ONE
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1-BENZYL-2-(4-BROMOPHENYL)-3-[(E)-(1-PHENYLETHYLIDENE)AMINO]IMIDAZOLIDIN-4-ONE
Reactant of Route 6
1-BENZYL-2-(4-BROMOPHENYL)-3-[(E)-(1-PHENYLETHYLIDENE)AMINO]IMIDAZOLIDIN-4-ONE

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